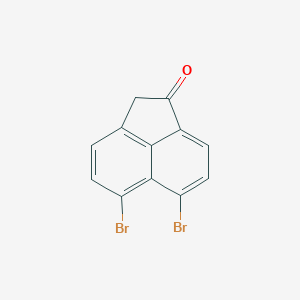
5,6-Dibromoacenaphthylen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromoacenaphthylen-1(2H)-one is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the acenaphthylene ring system, along with a ketone group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromoacenaphthylen-1(2H)-one typically involves the bromination of acenaphthylene-1,2-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 5 and 6 positions of the acenaphthylene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dibromoacenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted acenaphthylene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,6-Dibromoacenaphthylen-1(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromoacenaphthylen-1(2H)-one involves its interaction with molecular targets through its bromine atoms and ketone group. The compound can participate in various chemical reactions, such as electrophilic and nucleophilic interactions, which enable it to modify other molecules and exert its effects. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or material science .
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dibromoacenaphthylene-1,2-dione
- 5,6-Dibromoacenaphthene-1,2-dione
- 1,8-Dibromoacenaphthenedione
Uniqueness
5,6-Dibromoacenaphthylen-1(2H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This structural configuration imparts distinct chemical properties and reactivity compared to other brominated acenaphthylene derivatives.
Propiedades
Número CAS |
120650-86-4 |
|---|---|
Fórmula molecular |
C12H6Br2O |
Peso molecular |
325.98 g/mol |
Nombre IUPAC |
5,6-dibromo-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H6Br2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4H,5H2 |
Clave InChI |
QQJRTNBBXFLDEE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3C(=CC=C(C3=C(C=C2)Br)Br)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
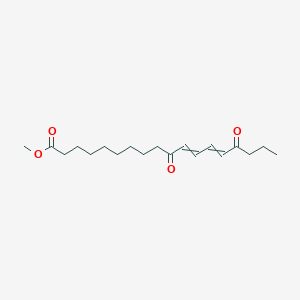
![tert-Butyl(dimethyl)[(6-methylhept-5-en-2-yl)oxy]silane](/img/structure/B14283024.png)
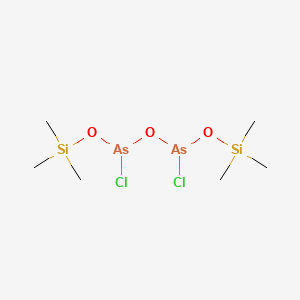
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
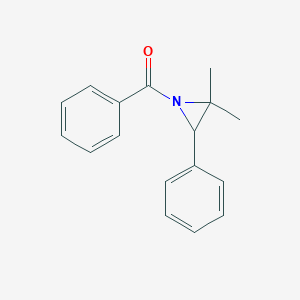

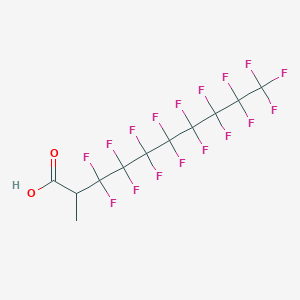
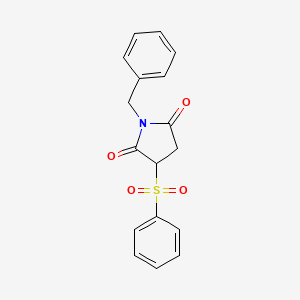
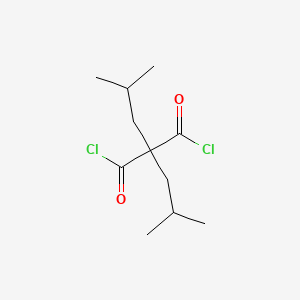
![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)
